Ethyl 4,4-difluoro-3-oxopentanoate

Medicinal Chemistry Drug Design Physicochemical Properties

Ethyl 4,4-difluoro-3-oxopentanoate (CAS 51368-10-6) is a fluorinated beta-ketoester characterized by a gem-difluoro substitution pattern at the 4-position. This structural motif, featuring a difluoromethylene unit adjacent to a carbonyl, significantly alters the compound's physicochemical and reactivity profile compared to non-fluorinated beta-ketoesters.

Molecular Formula C7H10F2O3
Molecular Weight 180.15 g/mol
CAS No. 51368-10-6
Cat. No. B1457961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,4-difluoro-3-oxopentanoate
CAS51368-10-6
Molecular FormulaC7H10F2O3
Molecular Weight180.15 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C(C)(F)F
InChIInChI=1S/C7H10F2O3/c1-3-12-6(11)4-5(10)7(2,8)9/h3-4H2,1-2H3
InChIKeyWRSWARHQCMVKFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4,4-difluoro-3-oxopentanoate (CAS 51368-10-6): A Specialized Fluorinated Beta-Ketoester for Pharmaceutical R&D


Ethyl 4,4-difluoro-3-oxopentanoate (CAS 51368-10-6) is a fluorinated beta-ketoester characterized by a gem-difluoro substitution pattern at the 4-position. This structural motif, featuring a difluoromethylene unit adjacent to a carbonyl, significantly alters the compound's physicochemical and reactivity profile compared to non-fluorinated beta-ketoesters [1]. It is classified as a key synthetic intermediate, frequently employed in medicinal chemistry for the construction of complex, fluorine-containing drug candidates [2]. The presence of the two fluorine atoms imparts enhanced lipophilicity (XLogP3: 1.3) and metabolic stability, which are critical parameters in drug design and lead optimization [1].

Why Ethyl 3-Oxopentanoate Cannot Replace Ethyl 4,4-Difluoro-3-oxopentanoate in Drug Discovery


The substitution of a hydrogen atom with a fluorine atom is a well-established strategy in medicinal chemistry to modulate drug properties, but the effect is not linear. The replacement of the two hydrogen atoms on the terminal methyl group of ethyl 3-oxopentanoate (CAS 4949-44-4) with two fluorine atoms to yield ethyl 4,4-difluoro-3-oxopentanoate represents a fundamental change in the molecule's electronic and steric environment . This gem-difluoro substitution creates a unique electrophilic center at the adjacent carbonyl, alters the compound's lipophilicity (LogP ~1.3 vs. ~1.0 for the non-fluorinated analog), and critically impacts metabolic pathways [1]. Direct substitution of the non-fluorinated beta-ketoester in a synthetic sequence or in a structure-activity relationship (SAR) study would yield a different molecule with unpredictable and often inferior biological and pharmacokinetic outcomes, making the procurement of the specific fluorinated building block essential for reproducible research .

Quantitative Differentiation Guide: Ethyl 4,4-Difluoro-3-oxopentanoate vs. Key Analogs


Increased Lipophilicity of Ethyl 4,4-Difluoro-3-oxopentanoate vs. Its Non-Fluorinated Parent

The introduction of two fluorine atoms at the 4-position leads to a measurable increase in lipophilicity compared to the non-fluorinated analog, ethyl 3-oxopentanoate. This is a key determinant for membrane permeability and oral absorption. The predicted LogP value for the target compound is higher than that of its non-fluorinated counterpart [1] .

Medicinal Chemistry Drug Design Physicochemical Properties

Prevalence in Patent Literature Suggests Broad Utility in Novel Inventions

The compound's significance as a versatile building block is reflected in its association with a high number of patents. A search on PubChemLite indicates that Ethyl 4,4-difluoro-3-oxopentanoate is referenced in 110 patents, underscoring its frequent use in the development of new, proprietary chemical entities, particularly in the pharmaceutical sector [1].

Pharmaceutical Patents Chemical Synthesis Intellectual Property

Enhanced Electrophilicity at the Beta-Carbonyl for Key Transformations

The strong electron-withdrawing inductive effect of the gem-difluoromethylene group significantly polarizes the adjacent beta-carbonyl bond, increasing its electrophilic character. This is a well-established class-level inference for α,α-difluoroketones and beta-ketoesters. While direct comparative kinetic data is lacking in the public domain, this effect is fundamental to its utility in reactions like the Reformatsky reaction, where it acts as a more reactive electrophile compared to non-fluorinated analogs .

Organic Synthesis Reformatsky Reaction Reactivity

Optimal Application Scenarios for Procuring Ethyl 4,4-Difluoro-3-oxopentanoate


Synthesis of Fluorinated Heterocycles for Drug Discovery

This compound is the building block of choice for synthesizing difluoromethyl-substituted pyrazoles, isoxazoles, and other heterocycles, which are privileged structures in medicinal chemistry. Its enhanced lipophilicity and unique electronic properties (Section 3) directly translate to improved pharmacokinetic profiles of the final drug candidates [1]. Its utility in constructing such complex motifs is supported by its prevalence in the patent literature (Section 3).

Exploration of Structure-Activity Relationships (SAR) in Lead Optimization

In medicinal chemistry campaigns, procuring ethyl 4,4-difluoro-3-oxopentanoate allows researchers to precisely install a gem-difluoro group into a lead molecule, enabling a systematic SAR study on the impact of fluorination. The quantifiable difference in lipophilicity compared to its non-fluorinated parent (Section 3) allows scientists to tune properties like logP and metabolic stability in a rational, data-driven manner, which is not possible with non-fluorinated alternatives [2].

Precursor for Protease Inhibitor Development

The compound has been directly utilized in the synthesis of peptidyl compounds designed to act as proteinase inhibitors . The difluoromethylene unit can serve as a non-hydrolyzable phosphate mimic or stabilize enzyme-inhibitor interactions. Selecting this specific fluorinated beta-ketoester over its non-fluorinated analog is critical for achieving the desired target engagement and biological activity in this therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4,4-difluoro-3-oxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.